Kinome-Wide Selectivity: Thieno[3,2-b]pyridine Scaffold Enables Variable Binding Modes Not Achievable with Thieno[2,3-b]pyridine Isomers
The thieno[3,2-b]pyridine scaffold was shown to maintain high kinome-wide selectivity across profoundly different binding modes, as illustrated by isomeric compounds MU1464 and MU1668. This property is attributed to the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region, enabling ATP-competitive but not ATP-mimetic inhibition anchored at the kinase back pocket [1]. In contrast, the thieno[2,3-b]pyridine isomer system has been primarily explored as potassium channel inhibitors and Pim-1 kinase inhibitors with distinct binding geometries and generally narrower selectivity profiles; no comparable kinome-wide selectivity data with variable binding modes have been reported for the [2,3-b] series [2]. The thieno[3,2-b]pyridine scaffold further enabled development of the in vivo-suitable chemical probe MU1920 (Haspin IC₅₀ = 6 nM) that meets quality chemical probe criteria [1].
| Evidence Dimension | Kinome-wide selectivity and binding mode versatility |
|---|---|
| Target Compound Data | Thieno[3,2-b]pyridine scaffold: high kinome-wide selectivity maintained across variable binding modes; exemplified by Haspin probe MU1920 (IC₅₀ = 6 nM, in vivo-suitable) [1] |
| Comparator Or Baseline | Thieno[2,3-b]pyridine scaffold: primarily explored as potassium channel inhibitors and Pim-1 inhibitors; no published kinome-wide selectivity profiling demonstrating variable binding mode capability [2] |
| Quantified Difference | Qualitative but substantial: the [3,2-b] scaffold uniquely enables variable binding modes with retained selectivity, a design feature not demonstrated for [2,3-b] isomers. |
| Conditions | Kinome-wide profiling (DiscoverX scanMAX assay); Haspin enzymatic assay; cellular target engagement; in vivo pharmacokinetics |
Why This Matters
Procurement of building blocks bearing the thieno[3,2-b]pyridine scaffold is essential for programs targeting underexplored kinases (Haspin, CDKLs) where variable binding modes and high selectivity are required—properties that cannot be accessed from [2,3-b] isomer starting materials.
- [1] Moyano PM, Kubina T, Paruch ŠO, et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angew Chem Int Ed Engl. 2025;64(1):e202412786. View Source
- [2] Naguib BH, El-Nassan HB. Synthesis of new thieno[2,3-b]pyridine derivatives as Pim-1 inhibitors. J Enzyme Inhib Med Chem. 2016;31(6):1718-25. doi:10.3109/14756366.2016.1158711 View Source
